![molecular formula C17H15BrFNO3 B13502983 benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate](/img/structure/B13502983.png)
benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate is a synthetic organic compound characterized by the presence of a benzyl group, a carbamate moiety, and an oxetane ring substituted with a 4-bromo-2-fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is used to form the carbon-carbon bond between the benzyl group and the oxetane ring. This reaction is performed under mild conditions using palladium catalysts and boron reagents . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction is particularly suitable for industrial applications due to its efficiency and the availability of reagents. The process can be optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
Benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromo-2-fluorophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxetane ring and the carbamate moiety.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent like dimethylformamide (DMF) and a base such as sodium hydride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions may involve hydrochloric acid, while basic conditions may use sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction: Products vary depending on the specific reaction but may include alcohols, ketones, or reduced carbamate derivatives.
Hydrolysis: The major products are the corresponding amine and alcohol.
科学的研究の応用
Benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, such as antibiotics.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in research to study the effects of carbamate derivatives on biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate involves its interaction with specific molecular targets. The oxetane ring and the carbamate group are key functional groups that interact with enzymes and receptors in biological systems. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
Benzyl (4-bromo-3-fluorophenyl)carbamate: Similar structure but with different substitution patterns on the phenyl ring.
4-Bromo-2-fluorobenzonitrile: Shares the 4-bromo-2-fluorophenyl group but lacks the oxetane and carbamate moieties.
Tedizolid: An antibiotic that shares structural similarities and is synthesized using related intermediates.
Uniqueness
Benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate is unique due to the presence of the oxetane ring, which imparts specific chemical and biological properties
特性
分子式 |
C17H15BrFNO3 |
|---|---|
分子量 |
380.2 g/mol |
IUPAC名 |
benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate |
InChI |
InChI=1S/C17H15BrFNO3/c18-13-6-7-14(15(19)8-13)17(10-22-11-17)20-16(21)23-9-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,20,21) |
InChIキー |
SXMVKATWRWBJIP-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)(C2=C(C=C(C=C2)Br)F)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



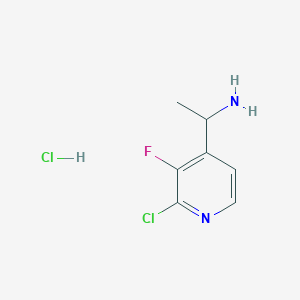
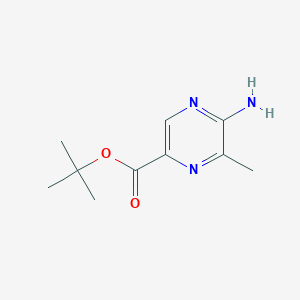
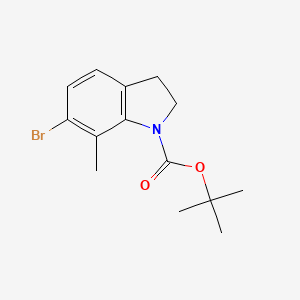
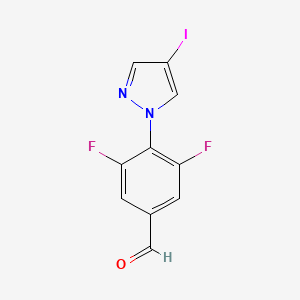
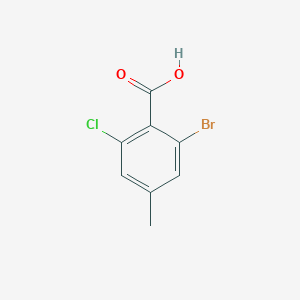

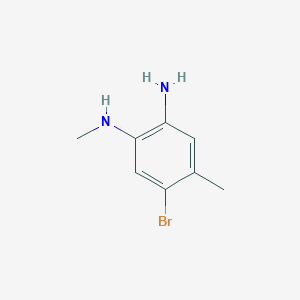
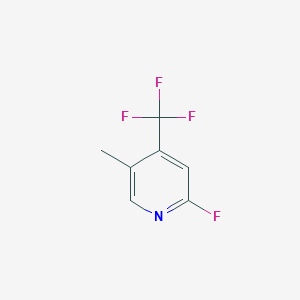
![5-{[(2-Furylmethyl)amino]methyl}-2-furoic acid](/img/structure/B13502957.png)
![3-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid](/img/structure/B13502975.png)
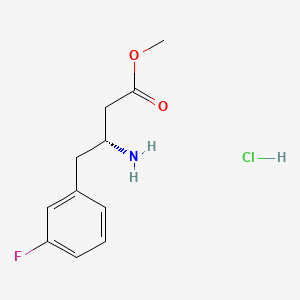
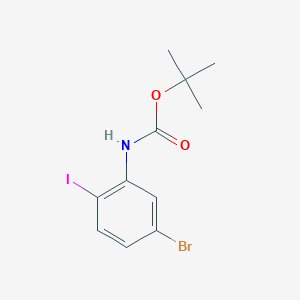
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(4-fluorophenyl)amino)acetic acid](/img/structure/B13502994.png)
